molecular formula C16H21NO4 B4411075 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate

Cat. No. B4411075
M. Wt: 291.34 g/mol
InChI Key: IRQUWCRUOXIWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological and pathological processes. In

Mechanism of Action

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate activates nAChRs by binding to the receptor's agonist-binding site. This binding induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the cell membrane, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, this compound has been shown to enhance cognitive function, improve memory, and reduce anxiety and depression-like behaviors. In skeletal muscles, this compound has been shown to increase muscle strength and endurance. In immune cells, this compound has been shown to modulate cytokine production and reduce inflammation.

Advantages and Limitations for Lab Experiments

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate has several advantages for lab experiments, including its potency and specificity for nAChRs, its ability to activate both muscle and neuronal nAChRs, and its low toxicity. However, this compound also has some limitations, such as its short half-life, which requires frequent administration, and its potential to desensitize nAChRs, which can affect the interpretation of results.

Future Directions

There are several future directions for 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate research, including the development of more potent and selective nAChR agonists, the exploration of the role of nAChRs in various diseases, such as Alzheimer's disease and cancer, and the investigation of the downstream signaling pathways activated by nAChRs. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Scientific Research Applications

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate has been widely used in scientific research as a tool to study the function of nAChRs. It has been shown to activate nAChRs in various tissues, including the central nervous system, skeletal muscles, and immune cells. This compound has also been used to study the role of nAChRs in various physiological and pathological processes, such as pain, addiction, and inflammation.

properties

IUPAC Name

[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-4-15(18)21-14-7-5-13(6-8-14)16(19)17-9-11(2)20-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUWCRUOXIWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.